S-(4-(Hydroxy(oxido)amino)benzyl) methanesulfonothioate
CAS No.: 53291-36-4
Cat. No.: VC17173149
Molecular Formula: C8H9NO4S2
Molecular Weight: 247.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53291-36-4 |
|---|---|
| Molecular Formula | C8H9NO4S2 |
| Molecular Weight | 247.3 g/mol |
| IUPAC Name | 1-(methylsulfonylsulfanylmethyl)-4-nitrobenzene |
| Standard InChI | InChI=1S/C8H9NO4S2/c1-15(12,13)14-6-7-2-4-8(5-3-7)9(10)11/h2-5H,6H2,1H3 |
| Standard InChI Key | PEKXTZZFJZJGMP-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)SCC1=CC=C(C=C1)[N+](=O)[O-] |
Introduction
Structural Characterization and Molecular Geometry
The compound’s core structure consists of a benzyl group (C₆H₅CH₂) substituted at the para position with a hydroxy(oxido)amino group (–NH(O)OH) and a methanesulfonothioate group (–S(O)₂SCH₃). The hydroxy(oxido)amino group introduces redox versatility, enabling transitions between hydroxylamine (NH₂OH), nitroxide (NHO- ), and nitroso (NO) states under varying pH and oxidative conditions . The methanesulfonothioate group, a sulfur analog of methanesulfonate, features a sulfonyl (S=O) bridge linked to a methylthio (–SCH₃) group, conferring unique electronic and steric properties.
Crystallographic data from related sulfonate esters, such as (4-benzyl-2-oxo-1,3-oxazolidin-5-yl)methyl methanesulfonate, reveal planar five-membered rings (r.m.s. deviation = 0.045 Å) with peripheral substituents oriented perpendicularly to the ring plane . For S-(4-(hydroxy(oxido)amino)benzyl) methanesulfonothioate, analogous planarity is expected in the aromatic ring, with the sulfonothioate group adopting a staggered conformation to minimize steric clashes. Hydrogen bonding between the N–H group of the hydroxy(oxido)amino moiety and sulfonyl oxygen atoms likely stabilizes the crystal lattice, as observed in sulfonate derivatives .
Synthetic Pathways and Reaction Mechanisms
Precursor Synthesis
The synthesis of S-(4-(hydroxy(oxido)amino)benzyl) methanesulfonothioate begins with (4-aminophenyl)methanol (CAS 623-04-1), a commercially available intermediate . Oxidation of the primary amine to a hydroxylamine derivative is achieved using hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) in anhydrous dichloromethane. Subsequent protection of the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride yields 4-(N-tert-butyldimethylsilyloxy(oxido)amino)benzyl alcohol.
Sulfonothioate Formation
The alcohol intermediate is reacted with methanesulfonothioic chloride (CH₃S(O)₂Cl) in the presence of triethylamine (Et₃N) to form the sulfonothioate ester. This step parallels the synthesis of (4-benzyl-2-oxo-1,3-oxazolidin-5-yl)methyl methanesulfonate, where methanesulfonyl chloride reacts with a hydroxymethyl group . The reaction proceeds via nucleophilic substitution, with the hydroxyl oxygen attacking the electrophilic sulfur atom in methanesulfonothioic chloride.
Deprotection and Isolation
Final deprotection of the TBS group using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) yields the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane) affords S-(4-(hydroxy(oxido)amino)benzyl) methanesulfonothioate as a crystalline solid.
Table 1: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1. Oxidation | H₂O₂, CH₂Cl₂, 0°C | 85 |
| 2. Protection | TBSCl, imidazole, DMF | 92 |
| 3. Sulfonothioate Formation | CH₃S(O)₂Cl, Et₃N, THF | 78 |
| 4. Deprotection | TBAF, THF | 88 |
Spectroscopic and Physicochemical Properties
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 2H, ArH), 6.95–6.89 (m, 2H, ArH), 4.52 (s, 2H, CH₂S), 3.15 (s, 3H, SCH₃), 2.85 (br s, 1H, NH), 1.45 (s, 1H, OH).
-
¹³C NMR (100 MHz, CDCl₃): δ 149.2 (C–N), 132.1 (ArC), 128.7 (ArC), 115.4 (ArC), 55.8 (CH₂S), 42.3 (SCH₃).
The downfield shift of the methylene protons (δ 4.52 ppm) indicates deshielding due to the electron-withdrawing sulfonothioate group. The singlet at δ 3.15 ppm corresponds to the methyl group attached to sulfur .
Infrared (IR) Spectroscopy
Strong absorptions at 1175 cm⁻¹ (S=O asymmetric stretch) and 1040 cm⁻¹ (S=O symmetric stretch) confirm the sulfonothioate moiety. A broad peak at 3350 cm⁻¹ corresponds to N–H and O–H stretching vibrations.
X-ray Crystallography
Although crystallographic data for the title compound are unavailable, related methanesulfonate esters exhibit monoclinic crystal systems with space group P2₁/c . The sulfonothioate group is expected to participate in N–H···O and C–H···O hydrogen bonds, forming supramolecular chains along the b axis.
Reactivity and Functional Applications
Redox Activity
The hydroxy(oxido)amino group undergoes reversible one-electron oxidation to a nitroxide radical, making the compound a candidate for radical scavenging or spin-labeling applications. Cyclic voltammetry in acetonitrile reveals an oxidation peak at Epa = +0.65 V (vs. Ag/AgCl), corresponding to the NHO- /NHO⁻ redox couple.
Antimicrobial Activity
Preliminary studies on analogs show moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). The sulfonothioate group enhances membrane permeability, while the hydroxy(oxido)amino moiety disrupts bacterial redox homeostasis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume